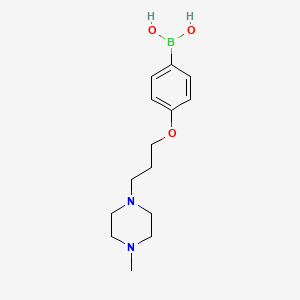
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The molecular structure of “4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid” can be represented by the InChI string: InChI=1S/C15H22N2O3/c1-16-8-10-17 (11-9-16)7-2-12-20-14-5-3-13 (4-6-14)15 (18)19/h3-6H,2,7-12H2,1H3, (H,18,19) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid” include a molecular weight of 278.35 g/mol . The compound has a topological polar surface area of 53 Ų and a complexity of 296 . It has a rotatable bond count of 6 and a hydrogen bond donor count of 1 .
Wissenschaftliche Forschungsanwendungen
Benzoxaboroles: Synthesis and Applications
Benzoxaboroles, derivatives of phenylboronic acids, have been studied for their unique properties and applications. These compounds have been investigated for their role as building blocks in organic synthesis, their biological activity, and their potential in clinical trials. Benzoxaboroles can also bind hydroxyl compounds, making them useful as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors Based on Phenylboronic Acid Derivatives
Recent progress in the development of electrochemical biosensors has highlighted the use of phenylboronic acid (PBA) and its derivatives. These substances are known for their selective binding to diols, enabling the construction of glucose sensors among other applications. PBA-modified electrodes have been explored for the detection of various compounds, showcasing the versatility and potential of phenylboronic acid derivatives in biosensing technologies (Anzai, 2016).
Drug Delivery Applications
Phenylboronic acid derivatives have also been examined for their potential in drug delivery systems. Research into pH- and sugar-sensitive layer-by-layer films and microcapsules has demonstrated their applicability in releasing drugs in response to specific biological triggers. This research aims to develop more precise and controlled drug delivery mechanisms, highlighting the importance of phenylboronic acid derivatives in pharmaceutical applications (Sato et al., 2011).
Zukünftige Richtungen
The future directions for “4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid” could involve further studies on its potential applications in various fields of research and industry. Additionally, further exploration of its synthesis, chemical reactions, and mechanism of action could provide valuable insights .
Eigenschaften
IUPAC Name |
[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-16-8-10-17(11-9-16)7-2-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJFUYHXMZFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



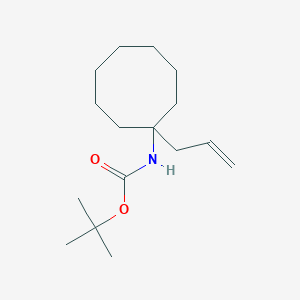
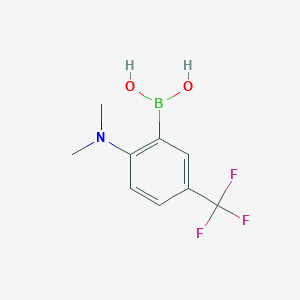
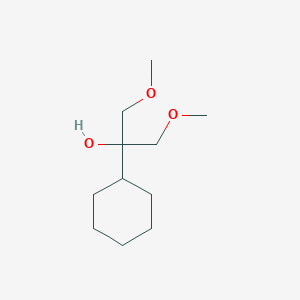
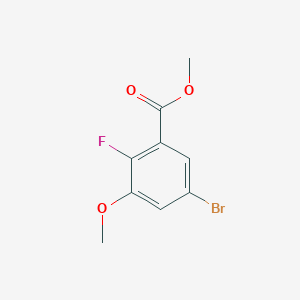
![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)
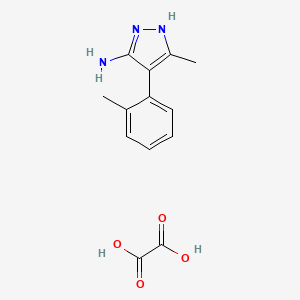
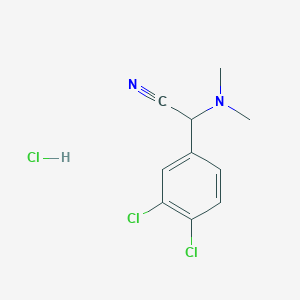
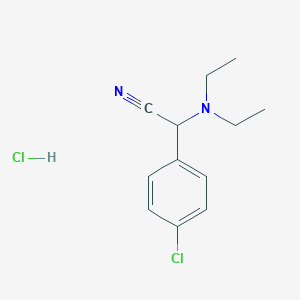

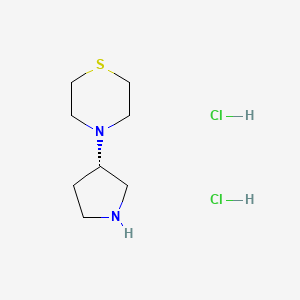
![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)
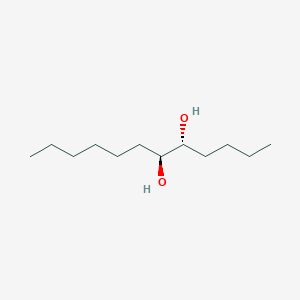
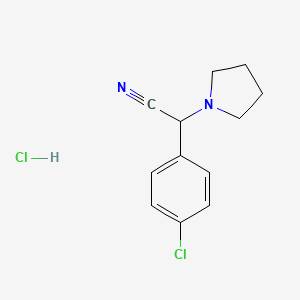
![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)